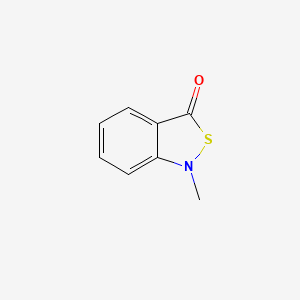

1-Methyl-2,1-benzothiazol-3-one

Description

Historical Context and Evolution of Research Trajectories within Benzothiazolone Chemistry

The study of benzothiazoles, compounds featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring, has a rich history rooted in the development of synthetic dyes and vulcanization accelerators for rubber. The core benzothiazole (B30560) structure is a versatile scaffold that has led to the discovery of a wide array of derivatives with significant biological and industrial applications. nih.govwikipedia.orgbenthamscience.com Research into benzothiazole derivatives has uncovered their potential as antitumor, antimicrobial, anti-inflammatory, and anticonvulsant agents. benthamscience.com

A significant branch of this research has focused on isothiazolinones, a class of biocides used to control microbial growth in a variety of industrial and consumer products. wikipedia.orgatamankimya.com Among the most prominent is 1,2-benzisothiazolin-3-one (BIT), a widely used preservative in paints, adhesives, and cleaning agents. wikipedia.orgatamankimya.com The extensive investigation into BIT and its N-substituted derivatives has paved the way for exploring the properties and potential applications of its structural isomers, including the 2,1-benzisothiazol-3-one framework. The evolution of research has seen a shift from broad industrial applications to more targeted investigations in medicinal chemistry, with a focus on developing new therapeutic agents. nih.govnih.gov

Classification and Structural Relationships within Heterocyclic Compound Libraries

1-Methyl-2,1-benzothiazol-3-one is classified as an organonitrogen and organosulfur heterocyclic compound. nih.gov Its core structure is a 2,1-benzisothiazol-3-one, which consists of a benzene ring fused to an isothiazolinone ring. The key distinction from its more common isomer, 1,2-benzisothiazol-3-one, lies in the arrangement of the nitrogen and sulfur atoms within the five-membered heterocyclic ring. In the 2,1-isomer, the nitrogen atom is at position 1 and the sulfur atom is at position 2, whereas in the 1,2-isomer, these positions are reversed.

The parent compound, 2,1-benzisothiazole, is a structural isomer of the more common 1,2-benzisothiazole (B1215175) and 1,3-benzothiazole. rsc.org The addition of a methyl group to the nitrogen atom of the 2,1-benzisothiazol-3-one core gives rise to this compound. This methylation can significantly influence the compound's physical and chemical properties, as well as its biological activity.

The structural relationship of this compound to other heterocyclic compounds is significant. It is a part of the vast library of heterocyclic compounds that form the basis of many natural products and synthetic drugs. Its structural similarity to other biologically active benzothiazole and isothiazole (B42339) derivatives makes it a compound of interest for comparative studies and for the development of new molecules with novel properties.

Table 1: Structural Comparison of Benzisothiazolone Isomers

| Feature | This compound | 2-Methyl-1,2-benzisothiazol-3-one |

| Core Structure | 2,1-Benzisothiazol-3-one | 1,2-Benzisothiazol-3-one |

| CAS Number | 2797754 (for parent) | 2527-66-4 |

| Molecular Formula | C₈H₇NOS | C₈H₇NOS epa.gov |

| Nitrogen Position | 1 | 2 |

| Sulfur Position | 2 | 1 |

| Methyl Group Position | N-1 | N-2 |

Data sourced from PubChem nih.gov and other chemical databases.

Current Research Significance and Future Perspectives

While research on this compound is not as extensive as that for its 1,2-isomer, the broader class of benzisothiazolinones continues to be an active area of investigation. Derivatives of 1,2-benzisothiazol-3-one have been explored for a range of biological activities, including antibacterial, antifungal, and antiviral properties. nih.govnih.gov For instance, certain N-substituted 1,2-benzisothiazol-3-ones have shown inhibitory activity against the dengue virus protease. nih.gov Others have been investigated as potent inhibitors of caspase-3, an enzyme involved in apoptosis, suggesting potential applications in the development of treatments for neurodegenerative diseases. nih.gov

The synthesis of 2,1-benzisothiazole and its derivatives has been reported, providing a pathway for further exploration of this scaffold. rsc.orgresearchgate.net Given the diverse biological activities of the 1,2-isomers, it is plausible that this compound and other derivatives of the 2,1-benzisothiazolone core could exhibit novel or enhanced biological profiles. Future research is likely to focus on the following areas:

Synthesis of Novel Derivatives: The development of efficient synthetic routes to a wider range of N-substituted 2,1-benzisothiazol-3-ones will be crucial for exploring their structure-activity relationships.

Biological Screening: Comprehensive screening of these new compounds against a variety of biological targets, including enzymes, receptors, and pathogenic microorganisms, could uncover new therapeutic leads.

Comparative Studies: Direct comparison of the biological and chemical properties of this compound with its 1,2-isomer could provide valuable insights into the influence of the heteroatom arrangement on the molecule's function.

Material Science Applications: The inherent properties of the benzothiazole ring system may also lead to applications in material science, such as in the development of new polymers or functional materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2,1-benzothiazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-9-7-5-3-2-4-6(7)8(10)11-9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKBHFYWYXKWJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reactivity and Mechanistic Pathways of 1 Methyl 2,1 Benzothiazol 3 One

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of 1-Methyl-2,1-benzothiazol-3-one is governed by the electronic characteristics of its fused ring system, which includes an electron-rich benzene (B151609) ring, a heteroatomic thiazole (B1198619) ring, and an electron-withdrawing carbonyl group.

The benzene portion of the 2,1-benzothiazole nucleus is the primary site for electrophilic aromatic substitution. The fused thiazolone ring acts as an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack compared to unsubstituted benzene. This deactivating effect also directs incoming electrophiles to specific positions. For related 2,1-benzisothiazole derivatives, such as those with nitro groups, electrophilic substitution is a known reaction pathway. evitachem.com The electron-withdrawing nature of the heterocyclic system facilitates these substitutions on the aromatic ring. evitachem.com

Conversely, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution, a reactivity mode that can be enhanced by the presence of strong electron-withdrawing groups. vulcanchem.com In related benzothiazole (B30560) systems, nucleophilic attack at positions on the aromatic ring can lead to various substituted products. evitachem.com

The carbonyl group at the C3 position is a key electrophilic center in this compound. This carbon is susceptible to attack by a wide range of nucleophiles. In analogous systems like 2,1-benzothiazole-3-carbonyl chloride, the carbonyl group is the primary site for nucleophilic substitution. smolecule.com

The thiazole portion of the molecule contains heteroatoms that can influence reactivity. The nitrogen and sulfur atoms can participate in reactions, and the C-S and C-N bonds may be cleaved under certain conditions. Studies on related N-substituted benzisothiazolinones have shown that nucleophiles can attack the sulfur atom, leading to ring-opening products. enamine.net This suggests that the integrity of the thiazole ring in this compound could be compromised by potent nucleophiles, potentially leading to decomposition or rearrangement.

Redox Chemistry and Electron Transfer Processes

The redox behavior of benzothiazole derivatives is critical in applications such as dye-sensitized solar cells, where electron transfer processes are fundamental. The feasibility of electron transfer is determined by the molecule's frontier molecular orbital energies (HOMO and LUMO). For a molecule to act as an efficient sensitizer, its LUMO level must be more negative than the conduction band of a semiconductor like TiO₂, and its HOMO level must be more positive than the redox potential of the electrolyte (e.g., I⁻/I₃⁻ at ~0.4 V vs NHE). acs.org

Studies on dyes incorporating a benzothiazole moiety provide insight into these properties. The oxidation potential (Eₒₓ), which corresponds to the HOMO level, and the reduction potential (EᵣₑᏧ), related to the LUMO level, dictate the efficiency of charge separation and regeneration. acs.org While specific data for this compound is not available, the table below shows electrochemical properties for related triphenylamine-based dyes containing benzothiazole, illustrating the relevant principles. acs.org

| Dye Identifier | λₘₐₓ (nm) | E₀₋₀ (eV) | Eₒₓ (V vs NHE) | EᵣₑᏧ (V vs NHE) |

| TPAR1 | 433 | 2.37 | 0.94 | -1.43 |

| TPAR2 | 467 | 2.19 | 0.87 | -1.32 |

| TPAR4 | 442 | 2.31 | 1.01 | -1.30 |

| TPAR5 | 473 | 2.13 | 0.94 | -1.19 |

This table presents data for illustrative triphenylamine-based dyes containing a benzothiazole unit to demonstrate the principles of redox properties in such systems. acs.org

Photochemical Reactions and Photoinduced Transformations

Specific photochemical studies on this compound are limited. However, general principles and data from related heterocyclic systems suggest potential reaction pathways. The pyrolysis of related benzotriazoles and benzisoxazolones can proceed through reactive intermediates like iminocarbenes. rsc.orgrsc.org It is plausible that photochemical excitation could also lead to the formation of radical intermediates or other reactive species.

In some cases, photo-irradiation can induce rearrangements or fragmentations. For instance, laser-induced photochemical decomposition has been observed during mass spectrometry analysis of other complex organic molecules, leading to the loss of small fragments. acs.org For this compound, potential photochemical reactions could involve the cleavage of the thiazole ring or decarbonylation, pathways that are observed in its thermal decomposition.

Thermal Rearrangement and Decomposition Pathways

The thermal behavior of this compound has been investigated through flash vacuum pyrolysis (FVP). The compound is relatively stable but undergoes decomposition at high temperatures. rsc.org

In a key study, FVP of 1-Methyl-2,1-benzothiazol-3(1H)-one at 700°C resulted in a complex mixture of products. The primary characterized products were 2,1-benzothiazole and 1,3-benzothiazole, indicating significant molecular rearrangement and fragmentation. rsc.org

The proposed mechanism for this decomposition involves an initial thermal rearrangement to an iminoketene intermediate. This highly reactive species is not isolated but undergoes subsequent loss of a carbon monoxide molecule (decarbonylation). This process, combined with further rearrangements, leads to the observed stable heterocyclic products. rsc.orgrsc.org

| Pyrolysis Conditions | Substrate | Major Products | Yield (%) | Reference |

| 700°C, 0.01 mm Hg | 1-Methyl-2,1-benzothiazol-3(1H)-one | 2,1-Benzothiazole | 28 | rsc.org |

| 700°C, 0.01 mm Hg | 1-Methyl-2,1-benzothiazol-3(1H)-one | 1,3-Benzothiazole | 12 | rsc.org |

Acid-Base Properties and Protonation/Deprotonation Behavior

The acid-base properties of this compound are dictated by the presence of the basic nitrogen atom and the carbonyl oxygen. Computational predictions for the parent compound, 2,1-benzisothiazol-3(1H)-one, estimate a pKa of -1.84 for its conjugate acid. chemicalbook.com This indicates that the parent compound is a very weak base. The presence of the N-methyl group in this compound is expected to slightly increase its basicity due to the electron-donating inductive effect of the methyl group.

Interactions as a Ligand in Coordination Chemistry

Based on a thorough review of the available scientific literature, there is no specific information to suggest that this compound is commonly employed as a ligand in coordination chemistry. Research detailing its synthesis, characterization, and reactivity does not extend to its interactions with metal centers to form coordination complexes. While the broader class of benzothiazoles and related heterocyclic compounds are known to act as ligands, the specific coordination chemistry of this compound has not been a subject of published research.

Studies on related benzothiazole derivatives have shown their capability to coordinate with various metal ions, such as Co(III) and Ru(III), through nitrogen and other donor atoms within their structures. biointerfaceresearch.com For instance, Schiff bases derived from 2-aminobenzothiazole (B30445) can form stable metal complexes. srce.hr However, these examples involve different substitution patterns and functional groups, which significantly influence their coordination behavior.

The structural features of this compound, including the presence of potential donor atoms like the nitrogen and oxygen of the thiazole ring, theoretically allow for coordination to a metal center. However, the lack of experimental data in the form of synthesized and characterized metal complexes of this specific compound prevents a detailed discussion of its potential coordination modes, the stability of such complexes, or their spectroscopic and structural properties.

Further research would be necessary to explore the potential of this compound as a ligand and to characterize its coordination complexes.

High-Resolution Mass Spectrometry for Structural Confirmation and Mechanistic Insights

High-resolution mass spectrometry (HRMS) is a cornerstone for confirming the elemental composition of a compound with high accuracy. For this compound (C₈H₇NOS), the exact mass can be calculated. However, specific experimental HRMS data, including fragmentation patterns and mechanistic studies, are not readily found in published research. The NIST Chemistry WebBook provides mass spectrometry data for the related compound 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, but not for this compound itself. nist.govnist.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise connectivity and spatial arrangement of atoms within a molecule.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While ¹H and ¹³C NMR data are fundamental for structural assignment, multi-dimensional NMR techniques provide deeper insights into the molecular framework. There is a lack of published studies detailing the use of COSY, HSQC, HMBC, or NOESY experiments specifically for this compound. Such studies would be crucial for unambiguously assigning all proton and carbon signals and understanding through-bond and through-space correlations.

Solid-State NMR for Polymorphic Studies

Solid-state NMR is a powerful tool for studying the structure and dynamics of crystalline and amorphous solids, including identifying different polymorphic forms. No dedicated solid-state NMR studies for this compound have been identified in the public literature, precluding any discussion on its solid-state structure and potential polymorphism from this perspective.

X-ray Crystallography for Precise Single Crystal Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. Despite its importance, a single crystal X-ray structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. In contrast, the crystal structure of the related isomer, 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, has been determined and reported. researchgate.netnih.gov This work revealed a monoclinic crystal system for this isomer. researchgate.netnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and probe the conformational landscape of a molecule. youtube.com While general characteristic IR absorption frequencies for functional groups like C=O and aromatic C-H bonds are known, specific, experimentally recorded and assigned IR and Raman spectra for this compound are not available in the reviewed literature. vscht.czlibretexts.org Theoretical and experimental vibrational data have been reported for the parent benzothiazole molecule, but this does not extend to the specific methylated derivative . core.ac.ukresearchgate.net

| Functional Group | Characteristic Infrared Absorption Range (cm⁻¹) |

| C=O (carbonyl) | 1670 - 1780 |

| Aromatic C-H | 3000 - 3100 |

| Aromatic C=C | 1400 - 1600 |

This table represents general expected absorption ranges and is not based on experimental data for this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis absorption and fluorescence spectroscopy provide information about the electronic transitions within a molecule. Studies on the photophysical properties of various benzothiazole derivatives have been conducted, revealing fluorescence emissions. nih.govniscpr.res.in However, specific UV-Vis absorption maxima and fluorescence emission spectra for this compound, including its excitation and emission wavelengths and quantum yields, are not documented in the available scientific papers. A study on 1,2-benzisothiazolin-3-one showed that it could be detected using fluorescence spectroscopy. researchgate.net

An In-depth Analysis of the Chemical Compound this compound

The field of organic chemistry is rich with a vast array of heterocyclic compounds, each with unique structural features and properties. Among these, the benzothiazole scaffold has garnered significant attention. This article provides a focused examination of the specific chemical compound this compound, adhering strictly to the outlined topics of its spectroscopic and structural characterization in research contexts.

Sophisticated Spectroscopic and Structural Characterization in Research Contexts

The elucidation of the precise chemical structure and properties of a molecule is fundamental in chemical research. For 1-Methyl-2,1-benzothiazol-3-one, with the chemical formula C₈H₇NOS, this is achieved through a variety of sophisticated analytical techniques. acs.org

Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₈H₇NOS |

| PubChem CID | 2797754 |

| Molecular Weight | 165.21 g/mol |

This data is compiled from publicly available chemical databases. acs.orgnih.gov

It is crucial to distinguish this compound from its more commonly referenced isomer, 2-Methyl-1,2-benzothiazol-3(2H)-one. The position of the methyl group and the arrangement of the heteroatoms in the thiazole (B1198619) ring are key structural differences that define their distinct chemical identities and, consequently, their properties. While extensive research exists for the 1,2-isomer, information specifically pertaining to this compound is more limited.

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to investigate the chiroptical properties of chiral molecules. This method measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and secondary structure of enantiomeric compounds. The development of methods for the separation of chiral benzothiazole (B30560) derivatives, for instance using capillary zone electrophoresis with cyclodextrin (B1172386) systems, highlights the interest in the stereoisomers of this class of compounds. nih.gov

In the context of benzothiazolone derivatives, CD spectroscopy would be instrumental in the analysis of chiral variants. If a chiral center were introduced into the this compound molecule, for example through substitution, the resulting enantiomers would be expected to produce mirror-image CD spectra. These spectra could be used to determine the absolute configuration of the enantiomers and to study their conformational properties in solution.

Computational and Theoretical Investigations of 1 Methyl 2,1 Benzothiazol 3 One

Quantum Chemical Calculations (Density Functional Theory, ab initio)

No specific Density Functional Theory (DFT) or ab initio studies for 1-Methyl-2,1-benzothiazol-3-one were found. Such studies on related benzothiazole (B30560) derivatives often involve methods like B3LYP with basis sets such as 6-311++G(d,p) to investigate molecular properties. nbu.edu.sa

Geometry Optimization and Conformational Landscape Analysis

There are no published studies detailing the geometry optimization or conformational analysis of this compound. For similar molecules, researchers typically use computational methods to determine the most stable geometric structure and explore potential conformers by analyzing torsional angles. nbu.edu.sa

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

A specific analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) for this compound is not available in the literature. This type of analysis is crucial for understanding a molecule's reactivity, with the HOMO-LUMO energy gap indicating charge transfer potential and the MEP map highlighting regions prone to electrophilic and nucleophilic attack. irjweb.comresearchgate.net

Prediction and Validation of Spectroscopic Parameters

There are no available theoretical predictions or experimental validations of the spectroscopic parameters (e.g., IR, Raman, UV-Vis spectra) for this compound.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

No molecular dynamics simulation studies have been published for this compound to investigate its behavior in different solvents or its intermolecular interaction patterns.

Reaction Mechanism Studies and Transition State Analysis

Detailed computational studies on the reaction mechanisms involving this compound, including transition state analysis, are not present in the available scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

While QSAR models have been developed for various derivatives of 1,2-benzisothiazol-3-one to predict their biological activities, no such studies have been conducted specifically for this compound. nih.gov These models are highly specific to the chemical structures being analyzed and cannot be extrapolated to different isomers.

Mechanistic Studies of Biological Interactions in Vitro and Molecular Level

Enzyme Inhibition and Activation Mechanisms

There is no available information on the kinetic characterization, active site binding, or specific interactions with thiol-containing compounds for 1-Methyl-2,1-benzothiazol-3-one.

Kinetic Characterization of Enzyme Modulation (e.g., Km, Vmax, Ki Determinations)

No studies reporting the Michaelis constant (Km), maximum velocity (Vmax), or inhibition constant (Ki) for the interaction of this compound with any enzyme were found.

Active Site Binding Analysis

No research detailing the binding of this compound to the active site of any enzyme has been published.

Interaction with Thiol-Containing Compounds and Proteins

There are no specific studies on the interaction between this compound and thiol-containing molecules or proteins.

Receptor Binding and Ligand-Target Interaction Analysis

No data from biophysical characterization methods for this compound could be located.

Biophysical Characterization of Binding Events (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

No published literature exists that employs techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the binding events of this compound with any biological target.

Elucidation of Molecular Target Identification and Validation Methodologies

There are no available studies detailing the identification or validation of molecular targets for this compound.

Modulation of Cellular Biochemical Pathways and Processes

Detailed investigations into how this compound specifically modulates cellular pathways such as cell proliferation or protein-protein interactions are limited. The broader class of benzothiazole (B30560) derivatives, however, has been shown to influence significant cellular signaling cascades. For instance, certain benzothiazole-pyrrole conjugates have demonstrated the ability to control cell proliferation by modulating the Ras/MEK/ERK-dependent pathway in cancer cell lines. nih.gov These compounds were found to down-regulate the expression of oncogenic proteins like Ras and its downstream effectors, leading to cell cycle arrest and apoptosis. nih.gov

While these findings concern more complex benzothiazole structures, they highlight the potential of the core benzothiazole scaffold to interact with and modulate critical biochemical pathways that regulate cell growth and survival. Specific studies on this compound are needed to confirm if it exhibits similar activities and to elucidate the precise molecular targets and pathways it may affect.

Mechanistic Basis of Antimicrobial and Antifungal Actions

The antimicrobial and antifungal properties of isothiazolinones are their most well-documented biological effect. The primary mechanism is attributed to their ability to inhibit essential life-sustaining enzymes within microbial cells. wikipedia.org

Enzyme Inhibition via Thiol Interaction: The core mechanism involves the electrophilic sulfur atom of the isothiazolinone ring reacting with nucleophilic thiol groups (-SH) present in the cysteine residues of key cellular proteins and enzymes. researchgate.netresearchgate.net This interaction leads to the formation of mixed disulfides, which inactivates the enzymes and disrupts critical cellular functions. wikipedia.orgresearchgate.netresearchgate.net This process effectively halts vital metabolic pathways, including respiration and energy generation (ATP synthesis), ultimately leading to cell death. researchgate.netresearchgate.net The non-specific nature of this action means that the development of microbial resistance is considered less likely. atamankimya.com

Studies on the related compound 1,2-benzisothiazolin-3-one (BIT) have shown that at inhibitory concentrations, it significantly curtails the active transport and oxidation of glucose in Staphylococcus aureus. researchgate.net This observation supports the hypothesis that cellular thiol groups are a primary target. researchgate.net The general reaction pathway is believed to involve the disruption of the cell membrane's integrity and metabolic activity, leading to a bactericidal effect. cneasychem.com

The table below summarizes the general antimicrobial mechanisms attributed to the isothiazolinone class of compounds, which likely includes this compound.

| Mechanistic Action | Description | Target Molecules | Consequence |

| Enzyme Inhibition | The compound covalently binds to and inactivates key enzymes essential for microbial survival. | Thiol-containing enzymes (e.g., dehydrogenases, transferases). researchgate.netresearchgate.net | Disruption of metabolic pathways. researchgate.net |

| Metabolic Disruption | Halts critical processes like respiration and energy production. | Enzymes in the electron transport chain. | Inhibition of ATP synthesis and cessation of cellular activity. researchgate.net |

| Cellular Integrity | Compromises the function and integrity of the cell membrane. | Membrane proteins with thiol groups. cneasychem.com | Loss of selective permeability and cell death. cneasychem.com |

Structure Activity Relationship Sar Elucidation for Chemical and Biological Function

Systematic Modification of Benzothiazolone Scaffold and Substituent Effects

The benzothiazole (B30560) scaffold is a versatile template for synthetic modification, allowing for the exploration of a wide chemical space to optimize biological activity. nih.gov Research has shown that even minor alterations to the core structure or its substituents can lead to significant changes in potency and selectivity. One common strategy involves the isosteric replacement of the benzimidazole (B57391) nucleus with a benzothiazole, which can alter the compound's electronic and steric properties, thereby influencing its interaction with biological targets. nih.gov

Systematic studies have explored the impact of various substituents on the benzothiazole ring. For instance, the introduction of different five-membered heterocyclic rings (such as pyrrole, thiophene, and furan) at the 2-position of the benzothiazole scaffold has been investigated to modulate the molecule's multifunctional profile, including antioxidant and anti-melanoma activities. nih.gov The nature of the substituent plays a critical role; aldehydes bearing both electron-donating and electron-withdrawing groups have been successfully used to synthesize a variety of benzothiazole derivatives, indicating broad functional group tolerance in many synthetic routes. mdpi.com

Influence of Substituent Position and Electronic Properties on Activity

The position and electronic characteristics of substituents on the benzothiazole ring are determinant factors for the molecule's reactivity and biological function. libretexts.org Substitutions at the C-2 and C-6 positions are particularly noted for their role in defining the pharmacological profile of benzothiazole derivatives. benthamscience.com

The electronic properties of substituents—whether they are electron-donating or electron-withdrawing—profoundly affect the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn influences charge transport and optoelectronic properties. nih.gov A study on benzothiazole-derived donor-acceptor compounds demonstrated that substituting an electron-withdrawing nitro group (-NO2) significantly lowered both the HOMO and LUMO energy levels, reducing the energy gap. nih.gov This modification can enhance electron injection capabilities. nih.gov Conversely, an electron-donating methyl group (-CH3) was found to potentially improve hole injection aptitude. nih.gov

These electronic effects are critical for how the molecule interacts with its biological target. Substituents with an electron-withdrawing inductive effect, such as halogens or nitro groups, and those with an electron-donating resonance effect, like hydroxyl or amino groups, can act in opposite directions, with the stronger effect dominating the interaction. libretexts.org In electrophilic substitution reactions, the nature of the substituent dictates the position of subsequent modifications. For example, a carbonyl group typically directs substitution to the meta position, while a hydroxyl group directs to the ortho and para positions. libretexts.org This directional influence is crucial for the rational design and synthesis of polysubstituted benzothiazole derivatives with desired activity profiles.

Table 1: Effect of Substituents on the Electronic Properties of Benzothiazole Derivatives nih.gov

| Compound | Substituent | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Comp1 | - | -5.59 | -1.95 | 3.64 |

| Comp2 | -CH3 (donating) | -5.58 | -1.88 | 3.70 |

| Comp3 | -NO2 (withdrawing) | -6.18 | -3.35 | 2.83 |

| Comp4 | -CH3 (donating) | -5.52 | -1.92 | 3.60 |

This interactive table summarizes the impact of electron-donating (-CH3) and electron-withdrawing (-NO2) groups on the frontier molecular orbital energies of benzothiazole derivatives, as calculated at the B3LYP/6-31+G* level.*

Pharmacophore Modeling and Ligand-Based Design Principles

In the absence of a known 3D structure of a biological target, ligand-based design principles such as pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are invaluable tools. thaiscience.inforesearchgate.net A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. thaiscience.info This approach has been successfully applied to libraries of benzothiazole derivatives to identify key structural features responsible for their activity as, for example, p56lck inhibitors. thaiscience.infoijpsr.com

A typical pharmacophore model for benzothiazole derivatives might include features such as hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic sites (H), and aromatic rings (R). researchgate.net For instance, a validated pharmacophore hypothesis for a set of p56lck inhibitors was identified as AADHRR, consisting of two hydrogen bond acceptors, one donor, one hydrophobic site, and two aromatic rings. researchgate.net Such models provide a hypothetical picture of the primary functionalities required for biological activity and can be used to screen virtual databases for new chemical entities or to guide the optimization of existing leads. thaiscience.info

The development of a 3D-QSAR model, often built upon the alignment of molecules to a pharmacophore, can further rationalize activity trends and predict the potency of new compounds. thaiscience.inforesearchgate.net These models generate contour maps that visualize regions where steric bulk, electrostatic interactions (positive or negative), hydrophobic character, or hydrogen bonding features are favorable or unfavorable for activity. researchgate.net This provides clear, actionable guidance for designing novel derivatives with enhanced efficacy. researchgate.net

Table 2: Example Pharmacophore Hypotheses for Benzothiazole Derivatives researchgate.net

| Hypothesis | Features | Regression Coefficient (r²) | Predictive Correlation (Q²) |

| AADHRR.15 | 2 Acceptors, 1 Donor, 1 Hydrophobic, 2 Aromatic Rings | 0.854 | 0.841 |

| AADRR.62 | 2 Acceptors, 1 Donor, 2 Aromatic Rings | 0.883 | 0.528 |

This interactive table presents examples of pharmacophore models developed for benzothiazole derivatives, highlighting the key features and statistical significance of the models.

Fragment-Based Research Approaches for Derivatization

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel chemical starting points for drug development. nih.govfrontiersin.org This approach utilizes libraries of small, low-molecular-weight compounds ("fragments") that are screened for weak but efficient binding to a biological target. nih.gov Because of their small size, fragments can form high-quality interactions and provide an excellent foundation for elaboration into more potent, drug-like molecules. frontiersin.org

The FBDD process typically involves biophysical screening methods, such as X-ray crystallography or native mass spectrometry, to identify fragment hits and characterize their binding modes. nih.govrsc.org Once a fragment is identified, it can be optimized through several strategies:

Fragment Growing: Extending the fragment by adding new functional groups to engage with adjacent pockets on the target protein. youtube.com

Fragment Linking: Connecting two or more fragments that bind to different, nearby sites. frontiersin.org

Fragment Merging: Combining the structural features of overlapping fragments into a single, more optimized molecule. frontiersin.org

This "piece by piece" design approach allows for a more systematic exploration of chemical space and precise modifications to enhance both activity and pharmacokinetic properties. frontiersin.org While specific FBDD campaigns targeting 1-Methyl-2,1-benzothiazol-3-one are not widely documented, the principles have been applied to related heterocyclic systems like benzimidazoles, demonstrating the utility of this approach for developing inhibitors for challenging targets. tandfonline.com

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity, as it dictates how the molecule fits into the binding site of a target protein. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, is therefore a cornerstone of SAR elucidation.

For benzothiazole derivatives, conformational flexibility or rigidity can significantly impact potency. The push-pull electronic structure present in many 2-styryl benzothiazolium salts, characterized by an electron-donor group interacting with the electron-acceptor benzothiazolium ring through a conjugated system, is highly dependent on the molecule's planarity and conformation. researchgate.net This intramolecular charge transfer is a key feature of their chemical and biological properties. researchgate.net

In computational drug design, conformational analysis is an integral part of both pharmacophore modeling and 3D-QSAR studies. thaiscience.info The process of developing a pharmacophore model begins with generating a set of plausible, low-energy conformations for each molecule in the dataset. The model then identifies the common spatial arrangement of features present in the active conformation of these molecules. The resulting 3D-QSAR model's predictive power is highly dependent on the quality of the molecular alignment, which is itself a function of the correct identification of the bioactive conformation. ijpsr.com Therefore, understanding the conformational preferences of the this compound scaffold and its derivatives is essential for accurately modeling their interactions and rationally designing more effective compounds.

Based on a comprehensive review of available scientific literature, there is insufficient specific data regarding the chemical compound This compound to generate a thorough and scientifically accurate article according to the provided outline.

The vast majority of published research focuses on the isomeric compound, 1,2-benzisothiazol-3(2H)-one (BIT) and its N-methylated derivative, 2-Methyl-1,2-benzisothiazolin-3-one (MBIT) , which are common industrial biocides. researchgate.netwikipedia.orgchemicalbook.com Furthermore, a significant body of literature exists for the broader classes of benzothiazoles and benzothiadiazoles, but these represent different heterocyclic systems.

Due to the strict requirement to focus solely on "this compound" and the lack of specific research into its applications in complex organic synthesis, as a chemical probe, in chemosensors, or in optoelectronic materials, generating the requested article would not meet the required standards of scientific accuracy and detail. Information from related but distinct isomers cannot be extrapolated without compromising the integrity of the content.

Advanced Analytical Methodologies for Research and Characterization in Complex Matrices

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of 1-Methyl-2,1-benzothiazol-3-one. Its application is critical in both assessing the purity of synthesized batches and in real-time monitoring of the progress of chemical reactions that produce the compound.

In purity assessment, HPLC is utilized to separate this compound from any unreacted starting materials, intermediates, and potential side-products. A typical HPLC method would involve a reversed-phase column, often a C18, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The gradient or isocratic elution is optimized to achieve baseline separation of all components. Detection is commonly performed using a UV detector set at a wavelength where this compound exhibits strong absorbance. The purity is then determined by comparing the peak area of the main compound to the total area of all observed peaks.

For reaction monitoring, small aliquots are periodically withdrawn from the reaction mixture and injected into the HPLC system. This allows researchers to track the consumption of reactants and the formation of this compound over time. This data is invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize impurities.

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Gas Chromatography (GC) and Hyphenated Techniques (GC-MS) for Volatile Product Analysis

While HPLC is ideal for non-volatile compounds, Gas Chromatography (GC) is the preferred method for analyzing volatile substances that may be present alongside this compound, either as impurities or as degradation products. The compound itself has a relatively low volatility, but its synthesis or decomposition might involve more volatile precursors or byproducts.

When coupled with a mass spectrometer (GC-MS), this technique becomes a powerful tool for both separation and identification. The gas chromatograph separates the volatile components of a sample based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. The resulting mass spectrum serves as a "molecular fingerprint," allowing for confident identification of the volatile compounds. This is particularly useful in research for understanding reaction mechanisms and identifying potential volatile impurities that could affect the properties of the final product.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification in Research Samples

For the detection of this compound at very low concentrations or in complex biological or environmental research samples, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity. This technique couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry.

In LC-MS/MS, after the initial separation by the LC system, the eluting compounds are ionized and enter the mass spectrometer. A specific ion corresponding to the parent molecule of this compound is selected and then fragmented. The resulting fragment ions are then detected. This two-stage mass analysis (MS/MS) significantly reduces background noise and matrix interference, allowing for quantification at trace levels (parts per billion or even parts per trillion).

This methodology is indispensable for in vitro and in vivo research studies aimed at identifying potential metabolites of this compound. By comparing the mass spectra of the parent compound with those of potential metabolites in a research sample, scientists can identify biotransformation products, providing insights into its metabolic fate in biological systems under investigation.

Table 2: Representative LC-MS/MS Parameters for Trace Analysis of this compound

| Parameter | Condition |

| LC Column | UPLC C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | A: 0.1% Acetic acid in WaterB: Methanol |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition | Precursor Ion (m/z) → Product Ion (m/z) |

| Collision Energy | Optimized for specific transition |

| Detection | Multiple Reaction Monitoring (MRM) |

Spectrophotometric Methods for Quantification in Research Studies

Spectrophotometric methods, particularly UV-Vis spectrophotometry, provide a straightforward and cost-effective means for quantifying this compound in research settings, especially for routine analysis of relatively pure solutions. This technique is based on the principle that the compound absorbs light at a specific wavelength.

To perform a quantitative analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations of this compound at its wavelength of maximum absorbance (λmax). The absorbance of an unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve, following the Beer-Lambert law. While less selective than chromatographic methods, spectrophotometry is a rapid and valuable tool for applications where high sample throughput is needed and the sample matrix is not overly complex.

Derivatization Strategies for Enhanced Analytical Detection and Separation

In some analytical scenarios, the inherent properties of this compound may not be optimal for a particular detection method. In such cases, derivatization—the chemical modification of the analyte—can be employed to enhance its detectability or improve its chromatographic behavior.

For instance, to improve its volatility for GC analysis, this compound could potentially be derivatized to form a more thermally stable and volatile analogue. For HPLC with fluorescence detection, a derivatizing agent that introduces a fluorophore to the molecule could be used, dramatically increasing the sensitivity of the analysis. Derivatization can also be used to improve the ionization efficiency of the compound for mass spectrometry, leading to lower detection limits. The choice of derivatization strategy depends on the analytical technique being used and the specific goals of the research study.

Future Directions and Emerging Research Avenues for 1 Methyl 2,1 Benzothiazol 3 One

Exploration of Unconventional Synthetic Pathways and Reaction Conditions

Future research into the synthesis of 1-Methyl-2,1-benzothiazol-3-one and related benzothiazolones is moving beyond traditional methods towards more efficient, sustainable, and innovative strategies. A significant area of exploration is the use of visible-light photocatalysis , which offers a green chemistry approach by utilizing light as an energy source to drive chemical reactions under mild conditions. bohrium.com This can lead to the development of novel, metal-free oxidative coupling reactions for the construction of the benzothiazole (B30560) core. bohrium.com

Another promising direction is the combination of enzymatic catalysis with photoredox catalysis in one-pot syntheses. nih.gov This hybrid approach can achieve high efficiency and atom economy, significantly reducing reaction times and environmental impact. nih.gov The use of hydrolases, for example, has shown potential in catalyzing key steps in the formation of 2-substituted benzothiazoles. nih.gov

The application of electrochemistry represents another frontier in the synthesis of benzothiazolones. Electrochemical methods, such as the dehydrogenative cyclization of 2-mercaptobenzamides, offer a clean way to form the N-S bond, with hydrogen gas as the only byproduct. nih.gov This technique provides a powerful tool for constructing the benzo[d]isothiazol-3(2H)-one core.

Furthermore, the principles of green chemistry are expected to be central to future synthetic strategies. This includes the use of environmentally benign solvents, reusable catalysts, and one-pot procedures to minimize waste and energy consumption. mdpi.com The development of methods that utilize readily available and non-toxic starting materials, such as the cyclization of 2-aminothiophenols with carbon dioxide, exemplifies this trend. mdpi.com

The exploration of flow chemistry is also anticipated to play a crucial role. Continuous flow reactors can offer better control over reaction parameters, improved safety for hazardous reactions, and easier scalability compared to traditional batch processes. This could be particularly advantageous for optimizing the synthesis of this compound and its derivatives for industrial applications.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and development of novel benzothiazolone derivatives. These computational tools can significantly accelerate the discovery process by predicting the biological activities and physicochemical properties of new compounds, thereby reducing the time and cost associated with experimental screening.

One of the key applications of AI and ML is in the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net For benzothiazolones, QSAR models can be trained on existing experimental data to predict the potential of new derivatives as, for example, anticancer or antimicrobial agents. This allows for the in-silico screening of large virtual libraries of compounds to identify the most promising candidates for synthesis and further testing.

Furthermore, ML algorithms can be employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new compounds. This early assessment of a drug candidate's pharmacokinetic and safety properties is crucial for avoiding costly failures in later stages of drug development. By integrating these predictive models into the design workflow, researchers can prioritize compounds with more favorable drug-like properties.

The application of ML has also been demonstrated in predicting the performance of benzimidazole (B57391) derivatives as corrosion inhibitors, an area where benzothiazolones could also find application. researchgate.net This highlights the versatility of these computational approaches beyond the pharmaceutical field.

Identification of Novel Biological Targets and Underexplored Mechanistic Interactions

While the biological activities of benzothiazole derivatives have been extensively studied, there remains a vast potential for identifying novel biological targets and elucidating underexplored mechanistic interactions. Future research is expected to focus on expanding the therapeutic applications of compounds like this compound by exploring their effects on a wider range of cellular pathways and disease models.

A significant area of interest is the development of multitarget-directed ligands (MTDLs) for complex multifactorial diseases such as Alzheimer's disease. nih.gov Benzothiazole scaffolds have shown promise as inhibitors of enzymes implicated in Alzheimer's pathology, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). nih.gov Future research will likely focus on designing single molecules that can modulate multiple targets simultaneously, potentially offering a more effective therapeutic approach. nih.gov

The role of benzothiazoles in targeting hypoxic tumors is another emerging research avenue. nih.gov Hypoxia is a common feature of solid tumors and is associated with resistance to therapy. nih.gov Benzothiazole derivatives that can selectively target proteins and pathways that are upregulated in hypoxic conditions, such as carbonic anhydrase IX/XII and various kinases, could represent a novel strategy for cancer treatment. nih.gov

The investigation of benzothiazolones as inhibitors of a broader range of kinases is also a promising direction. nih.govnih.gov While their effects on kinases like EGFR, PI3K, and mTOR are known, many other kinases are involved in various diseases. nih.gov High-throughput screening and proteomic approaches can be used to identify new kinase targets for benzothiazolone derivatives.

Furthermore, there is a need to explore the anti-inflammatory and neuroprotective properties of these compounds in greater detail. nih.gov While some studies have indicated these activities, the underlying mechanisms are often not fully understood. Future research should aim to identify the specific molecular targets and signaling pathways involved.

| Potential Biological Target Class | Specific Examples | Associated Disease/Application |

| Kinases | EGFR, VEGFR, PI3K, mTOR, CDK2 | Cancer |

| Enzymes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Monoamine Oxidase B (MAO-B) | Alzheimer's Disease |

| Receptors | Histamine H3 Receptor (H3R) | Neurological Disorders |

| Other Proteins | Tubulin, Carbonic Anhydrase IX/XII | Cancer, Neurological Disorders |

Design and Synthesis of Advanced Materials Incorporating Benzothiazolone Scaffolds

The unique photophysical and chemical properties of the benzothiazolone scaffold make it an attractive building block for the design and synthesis of advanced materials with a wide range of applications. Future research in this area is expected to focus on creating novel polymers, sensors, and electronic materials with tailored functionalities.

One exciting direction is the development of benzothiazole-based polymers with high refractive indices and excellent transparency. acs.org These materials are of great interest for applications in optical devices, such as lenses and coatings. acs.org The use of controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allows for the synthesis of well-defined block and random copolymers with tunable properties. acs.org

Another promising area is the creation of redox-responsive polymers for biomedical applications. rsc.orgrsc.org By incorporating disulfide bonds into the polymer structure, materials can be designed to release drugs or other molecules in response to the reducing environment found inside cells. rsc.org These "smart" materials could be used to develop more effective drug delivery systems and functionalizable coatings for medical devices. rsc.orgrsc.org

The development of fluorescent sensors based on the benzothiazole scaffold is also a rapidly growing field. acs.orgrsc.orgresearchgate.netnih.govacs.org These sensors can be designed to detect a variety of analytes, including metal ions (e.g., Zn2+, Cu2+, Fe3+, Hg2+), hydrazine, and even biological macromolecules like amyloid-β aggregates, which are associated with Alzheimer's disease. acs.orgrsc.orgresearchgate.netnih.govacs.org Future work will likely focus on improving the sensitivity, selectivity, and response time of these sensors, as well as their application in complex biological systems and for in vivo imaging. rsc.orgnih.govacs.org

In the field of organic electronics , benzothiazole derivatives are being explored as organic semiconductors for use in Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). research-nexus.netrsc.orgnih.govnih.gov The ability to tune the electronic properties of these materials through chemical modification makes them promising candidates for the next generation of flexible and printable electronic devices. rsc.orgnih.gov

| Advanced Material | Potential Application | Key Feature |

| High Refractive Index Polymers | Optical lenses, coatings | High transparency, tunable refractive index |

| Redox-Responsive Polymers | Drug delivery, biomedical coatings | Controlled release of cargo |

| Fluorescent Sensors | Environmental monitoring, medical diagnostics | High sensitivity and selectivity for specific analytes |

| Organic Semiconductors | OLEDs, OFETs, solar cells | Tunable electronic properties, processability |

Development of Novel Analytical Techniques for Enhanced Resolution and Sensitivity

As the applications of this compound and its derivatives expand, so does the need for more advanced analytical techniques for their detection and quantification. Future research in this area will focus on developing methods with enhanced resolution, sensitivity, and speed, particularly for complex matrices such as environmental and biological samples.

A key area of development is in the field of electrochemical sensors . ama-science.orgama-science.org These sensors offer several advantages, including portability, low cost, and rapid analysis times, making them suitable for on-site monitoring. ama-science.orgresearchgate.net The use of novel electrode materials, such as boron-doped diamond electrodes, and advanced voltammetric techniques, like square wave voltammetry, can significantly improve the sensitivity and selectivity of these sensors for the detection of benzisothiazolinones. ama-science.orgmdpi.com

The continued advancement of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods will also be crucial. nih.govnih.gov LC-MS/MS provides high sensitivity and specificity, making it the gold standard for the quantification of trace levels of compounds in complex biological matrices like plasma and urine. nih.govnih.gov Future work will likely focus on developing faster and more robust methods, as well as expanding their application to a wider range of benzothiazolone derivatives and their metabolites.

The development of hyphenated chromatography techniques , which combine the separation power of chromatography with the detection capabilities of various spectroscopic methods, will also be important. For example, coupling high-performance liquid chromatography (HPLC) with diode-array detection (DAD) allows for the simultaneous analysis of multiple preservatives in a single run. scirp.org

There is also a need for the development of analytical methods that can distinguish between different isomers and degradation products of benzisothiazolinones. This will be important for accurately assessing human exposure and environmental fate. The use of high-resolution mass spectrometry and advanced separation techniques will be key to achieving this.

| Analytical Technique | Principle | Advantages | Future Development |

| Electrochemical Sensors | Measures the current resulting from the oxidation or reduction of the analyte. | Portable, low-cost, rapid analysis. | New electrode materials, improved selectivity. |

| LC-MS/MS | Separates compounds by liquid chromatography and detects them by mass spectrometry. | High sensitivity and specificity, suitable for complex matrices. | Faster methods, analysis of metabolites. |

| HPLC-DAD | Separates compounds by HPLC and detects them using a diode-array UV-Vis detector. | Simultaneous analysis of multiple compounds. | Improved resolution and sensitivity. |

Q & A

Basic Questions

Q. How can the molecular structure of 1-Methyl-2,1-benzothiazol-3-one be determined using X-ray crystallography?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation, and data collected at ~293 K. Structure refinement uses programs like SHELXL (for small molecules) with R factors <0.1 (e.g., R = 0.032 in one study). Key parameters include mean σ(C–C) bond deviations (e.g., 0.002 Å) and data-to-parameter ratios >12 . SHELX software is widely used for its robustness in handling twinned or high-resolution data .

Q. What are common synthetic routes for this compound derivatives?

- Methodological Answer : Derivatives are synthesized via nucleophilic substitution or coupling reactions. For example:

- Methyl 2-(3-oxo-1,2-benzisothiazol-3(2H)-2-yl)-propanoate : React brominated intermediates with methyl propanoate in CH₂Cl₂ using TEA as a base (yield: 70–100%) .

- Bis-ester derivatives : Use 1,1’-carbonyldiimidazole (CDI) in THF with amino acid esters, followed by TFA deprotection .

Q. How is purity and structural integrity validated for synthesized derivatives?

- Methodological Answer : Combine techniques:

- 1H NMR : Confirm substituent integration and coupling constants (e.g., δ 3.7 ppm for methyl groups in ester derivatives) .

- Mass spectrometry : Compare experimental m/z with theoretical values (e.g., using NIST databases for fragmentation patterns) .

- Melting points : Validate consistency with literature (e.g., 165–167°C for phenylalanine methyl ester derivatives) .

Advanced Research Questions

Q. How do computational methods like DFT elucidate electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps, charge distribution, and rotational barriers. For example:

- NBO analysis : Reveals hyperconjugation effects in methyl-substituted analogs (e.g., 1-Methyl-2(1H)-quinolinone) .

- Reaction feasibility : Quantum-chemical modeling predicts thermodynamic stability of nitro derivatives under varying conditions .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?

- Methodological Answer :

- Cross-validation : Compare NMR, IR, and X-ray data. For instance, disordered atoms in crystallographic models (e.g., allyl group disorder in pyrazol-3-one derivatives) require iterative refinement .

- High-resolution mass spectrometry : Resolve ambiguities in molecular formulas (e.g., distinguishing C₁₉H₁₈N₃O₃ from C₂₀H₂₁ClN₄O₄S using exact mass) .

Q. What strategies optimize reaction yields in heterocyclic functionalization?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., CH₃CN) enhance nucleophilicity in substitution reactions .

- Catalysis : Use TBTU or HOBt for amide couplings (e.g., 75% yield for fluorophenylalanine derivatives) .

- Temperature control : Low-temperature bromination reduces side reactions (e.g., Br₂ in CH₂Cl₂ at 0°C) .

Q. How do solvent interactions affect the dielectric properties of this compound composites?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.